![molecular formula C15H21NO2 B4747348 1-[4-(4-methylphenoxy)butanoyl]pyrrolidine](/img/structure/B4747348.png)
1-[4-(4-methylphenoxy)butanoyl]pyrrolidine
Descripción general
Descripción
1-[4-(4-methylphenoxy)butanoyl]pyrrolidine is a chemical compound with potential applications in scientific research. This compound is also known as MPBP or 4'-Methyl-α-pyrrolidinobutiophenone. It belongs to the class of cathinone derivatives and is structurally similar to other substances such as MDPV and α-PVP. The synthesis method of MPBP involves the reaction of 4-methylphenol with 1-bromo-4-(4-methylphenoxy)butane, followed by the reaction with pyrrolidine.
Mecanismo De Acción
The mechanism of action of MPBP involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This results in increased levels of these neurotransmitters in the synaptic cleft, leading to a stimulant effect. MPBP also has affinity for the serotonin transporter, although it is less potent than its effects on dopamine and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(4-methylphenoxy)butanoyl]pyrrolidine include increased heart rate, blood pressure, and body temperature. It also leads to increased locomotor activity and hyperactivity. These effects are similar to other stimulants and are believed to be due to the increased release of dopamine and norepinephrine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPBP in lab experiments is its potency and selectivity for dopamine and norepinephrine transporters. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and physiology. However, one limitation is that MPBP has not been extensively studied and its long-term effects are not well understood.
Direcciones Futuras
There are several future directions for research on 1-[4-(4-methylphenoxy)butanoyl]pyrrolidine. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other disorders that involve dopamine and norepinephrine dysregulation. Another area of research is to better understand the long-term effects of MPBP on the brain and behavior. Additionally, there is interest in developing more selective and potent cathinone derivatives for use in scientific research.
In conclusion, 1-[4-(4-methylphenoxy)butanoyl]pyrrolidine is a chemical compound with potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound and its derivatives for use in scientific research.
Aplicaciones Científicas De Investigación
1-[4-(4-methylphenoxy)butanoyl]pyrrolidine has potential applications in scientific research, particularly in the field of neuroscience. This compound acts as a stimulant and has been shown to increase the release of dopamine and norepinephrine in the brain. It has also been found to inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This mechanism of action is similar to other stimulants such as cocaine and amphetamines.
Propiedades
IUPAC Name |
4-(4-methylphenoxy)-1-pyrrolidin-1-ylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-13-6-8-14(9-7-13)18-12-4-5-15(17)16-10-2-3-11-16/h6-9H,2-5,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTTUFKJXCYDBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenoxy)-1-pyrrolidin-1-ylbutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl {[4-(3-hydroxypropyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4747267.png)
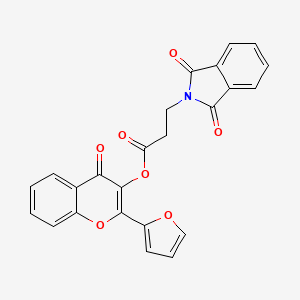
![7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B4747277.png)
![1-[3-(2-methoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4747285.png)
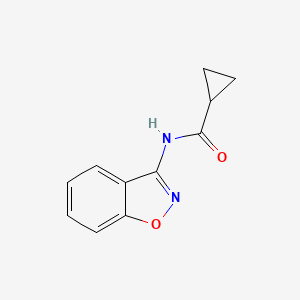
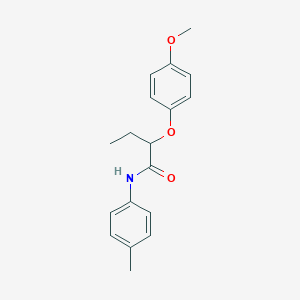
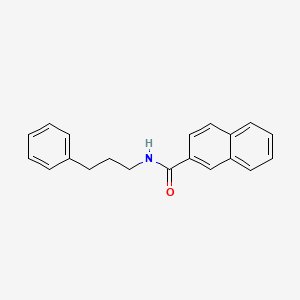
![1-[(cyclohexylmethyl)amino]propan-2-ol hydrochloride](/img/structure/B4747320.png)
![3,4,7-trimethyl-2-[3-(trifluoromethyl)phenyl]-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B4747328.png)
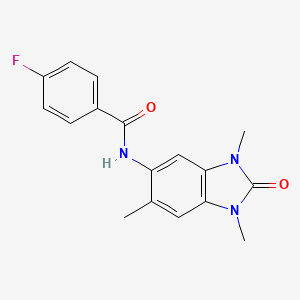
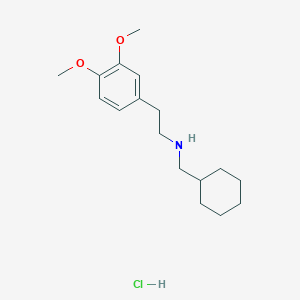
![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]-N-propylacetamide](/img/structure/B4747335.png)
![5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4747345.png)
![6-bromo-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4747346.png)